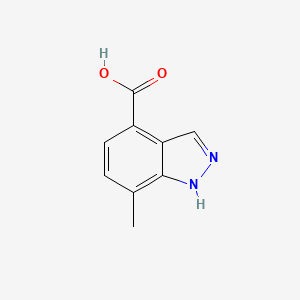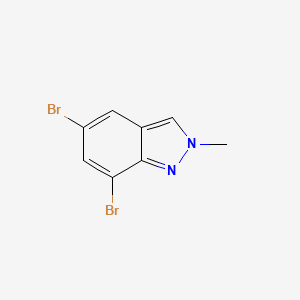
5,7-Dibromo-2-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 2, makes this compound particularly interesting for synthetic and application purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as acetic acid or chloroform and may require a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent, temperature, and reaction time are optimized to ensure maximum yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 5,7-Dibromo-2-methyl-2H-indazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of dibromoindazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dibromoindazole derivatives with reduced bromine atoms.
Substitution: Formation of indazole derivatives with various substituents replacing the bromine atoms.
科学的研究の応用
Chemistry: 5,7-Dibromo-2-methyl-2H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives, which are valuable in various chemical reactions and processes.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs targeting specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its brominated structure makes it useful in flame retardants and other industrial products.
作用機序
The mechanism of action of 5,7-Dibromo-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, or modulating their function. The bromine atoms and the indazole core play a crucial role in its binding affinity and selectivity towards molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptors: It may bind to receptors, modulating their activity and affecting cellular signaling pathways.
Pathways: The compound can influence various biological pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
2-Methylindazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5-Bromo-2-methylindazole: Contains only one bromine atom, resulting in different reactivity and applications.
7-Bromo-2-methylindazole: Similar to 5-bromo-2-methylindazole but with the bromine atom at a different position.
Uniqueness: 5,7-Dibromo-2-methyl-2H-indazole is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of bromine atoms and a methyl group provides a distinct chemical profile, making it valuable in various research and industrial applications.
特性
分子式 |
C8H6Br2N2 |
|---|---|
分子量 |
289.95 g/mol |
IUPAC名 |
5,7-dibromo-2-methylindazole |
InChI |
InChI=1S/C8H6Br2N2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3 |
InChIキー |
AIBKCTIJOZLWIR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C=C(C=C(C2=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


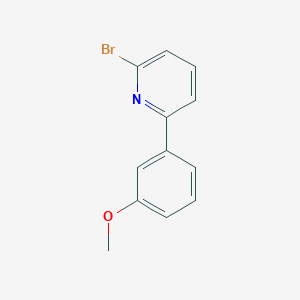

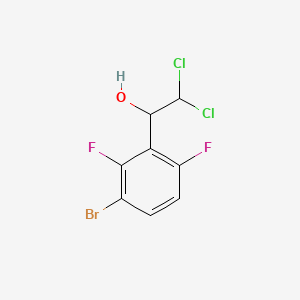

![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
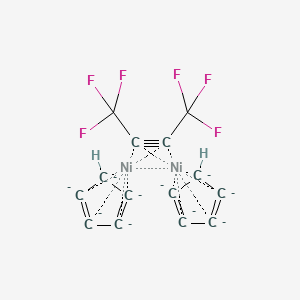
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)


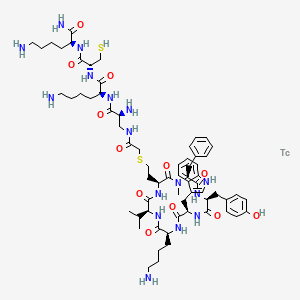
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
